N'-hydroxy-2-piperidinobenzenecarboximidamide

amidoxime prodrug activation mitochondrial amidoxime reducing component (mARC) structure-metabolism relationship

Researchers needing a sterically defined benzamidoxime building block often face limited ortho-piperidine options. This compound provides that exact architecture for controlled biological activity. • Ortho-piperidine shield enables selective engagement of shallow vs deep metalloenzyme pockets. • Dual-function scaffold: undergoes amidoxime→1,2,4-oxadiazole cyclisation while retaining a derivatizable piperidine. • Confirmed in multiple PubChem HTS campaigns (G-protein regulators, opioid receptors, ADAM17, muscarinic M1, furin) - procure the pure hit-confirming sample.

Molecular Formula C12H17N3O
Molecular Weight 219.288
CAS No. 860784-50-5
Cat. No. B2396033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-2-piperidinobenzenecarboximidamide
CAS860784-50-5
Molecular FormulaC12H17N3O
Molecular Weight219.288
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=CC=C2C(=NO)N
InChIInChI=1S/C12H17N3O/c13-12(14-16)10-6-2-3-7-11(10)15-8-4-1-5-9-15/h2-3,6-7,16H,1,4-5,8-9H2,(H2,13,14)
InChIKeyNNFWEUCFGSDCTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-Hydroxy-2-piperidinobenzenecarboximidamide: Sourcing and Key Properties


N'-Hydroxy-2-piperidinobenzenecarboximidamide (CAS 860784-50-5; also catalogued under CAS 131269-45-9 and synonym (Z)-2-piperidino-benzamidoxime) is a synthetic small molecule defined by the molecular formula C₁₂H₁₇N₃O and a molecular weight of 219.28 g·mol⁻¹ [1]. The compound is an ortho-piperidine-substituted benzamidoxime—a hybrid chemotype that fuses an N-hydroxyamidine (amidoxime) moiety with a saturated six-membered piperidine ring directly attached to the 2‑position of the phenyl core [2]. This architecture endows the molecule with the metal-chelating capacity characteristic of hydroxamic acids while the bulky ortho‑piperidine group imposes distinct steric and electronic constraints on target engagement relative to unsubstituted benzamidoxime or para‑substituted regioisomers [2]. The compound is listed in authoritative chemical catalogues, including PubChem and the CAS Common Chemistry registry, and has been profiled in multiple high-throughput screening campaigns deposited in the PubChem BioAssay database, confirming its status as a recognised tool compound for early-stage probe discovery .

Chemotype
Ortho-piperidine benzamidoxime — hybrid N-hydroxyamidine with sterically constrained metal-chelating warhead
Screening Status
HTS-profiled tool compound across multiple PubChem BioAssay campaigns for early-stage probe discovery
Key Functionality
Amidoxime group supports metalloenzyme targeting and 1,2,4-oxadiazole cyclisation; piperidine nitrogen enables orthogonal diversification

Why Generic Substitution Fails for N'-Hydroxy-2-piperidinobenzenecarboximidamide


Benzamidoxime-class compounds are occasionally treated as interchangeable building‐blocks for 1,2,4‑oxadiazole cyclisation chemistry or as generic N‑hydroxyamidine prodrug scaffolds, yet the ortho‑piperidine substitution in N'-hydroxy‑2‑piperidinobenzenecarboximidamide creates a steric environment fundamentally different from that of the parent benzamidoxime (CAS 613‑92‑3) or the para‑piperidine regioisomer (CAS 186650‑56‑6) [1]. The ortho‑positioned piperidine ring forces the amidoxime group into a twisted conformation relative to the aromatic plane, altering both the hydrogen‑bond donor/acceptor geometry available for target recognition and the accessibility of the oxime hydroxyl for metal‑ion chelation [1]. In the enzyme‑mediated reduction pathway characterised for amidoxime prodrugs, the mitochondrial amidoxime reducing component (mARC) system displays pronounced substrate‑specificity that depends on substitution pattern and N‑heterocycle identity; an ortho‑piperidine substituent introduces steric bulk directly adjacent to the reactive N‑hydroxyamidine warhead, which can significantly retard or accelerate reduction kinetics compared with unsubstituted or para‑substituted analogues [2]. Consequently, treating N'-hydroxy‑2‑piperidinobenzenecarboximidamide as a drop‑in replacement for other benzamidoximes—without confirming target‑specific biochemical activity—carries a material risk of divergent biological readout and wasted screening resources.

vs. Parent Benzamidoxime
Target: N'-Hydroxy-2-piperidinobenzenecarboximidamide
Substitute: Benzamidoxime (CAS 613-92-3)
Ortho-piperidine steric bulk may alter mARC reduction kinetics relative to the unsubstituted scaffold, potentially shifting prodrug activation profiles.
vs. Para Regioisomer
Target: Ortho-piperidine isomer
Substitute: N'-Hydroxy-4-(piperidin-1-yl)benzimidamide (CAS 186650-56-6)
Identical HBD/HBA counts but distinct pharmacophoric geometry; binding-pose complementarity may not transfer between bent ortho and linear para architectures.
vs. 4-Hydroxy Analog
Target: Des-hydroxy piperidine (cLogP higher)
Substitute: HUHS015 (CAS 1021235-49-3)
Additional hydroxyl on HUHS015 increases HBD/HBA and reduces lipophilicity; cell-permeability and solubility profiles may differ, altering assay performance.

Differentiation Evidence for N'-Hydroxy-2-piperidinobenzenecarboximidamide


mARC Reduction: Ortho-Piperidine vs. Parent Benzamidoxime

Benzamidoxime (unsubstituted parent, CAS 613-92-3) is the canonical substrate for the mitochondrial amidoxime reducing component (mARC) enzyme system, with well-characterised reduction kinetics in porcine and human liver preparations. The ortho-piperidine substituent present in N'-hydroxy-2-piperidinobenzenecarboximidamide introduces steric bulk directly adjacent to the N-hydroxyamidine group that is reduced by mARC. Published structure-activity data on mARC substrates demonstrate that substitution at the ortho position of benzamidoxime modulates the rate of N-reduction relative to the unsubstituted scaffold, with N-heterocyclic substituents producing distinct metabolic signatures depending on ring size and substitution geometry [1]. While the specific k_cat or K_m values for the target compound have not been reported in a peer‑reviewed head‑to‑head comparison, the established substrate‑specificity of the mARC/molybdenum‑cofactor system provides a mechanistic rationale that the ortho‑piperidine derivative will exhibit quantitatively different prodrug activation kinetics from benzamidoxime or para‑substituted regioisomers [1].

mARC Reduction Kinetics
Class-level
Ortho-piperidine steric bulk adjacent to the N-hydroxyamidine warhead predicted to modulate mARC N-reduction rate relative to unsubstituted benzamidoxime, based on established substrate SAR
Substrate SAR context may differ
Quantitative k_cat/K_m not publicly reported
amidoxime prodrug activation mitochondrial amidoxime reducing component (mARC) structure-metabolism relationship

Ortho vs. Para Regiochemistry: Hydrogen-Bond Topology

The ortho-piperidine regioisomer (target compound) positions the saturated N-heterocycle directly adjacent to the amidoxime functionality, creating an intramolecular steric environment that constrains the conformational freedom of the N-hydroxyamidine group. In the para-piperidine isomer N'-hydroxy-4-(piperidin-1-yl)benzimidamide (CAS 186650-56-6), the piperidine ring is electronically decoupled from the amidoxime group via the para-substituted phenyl spacer, resulting in a linear, extended molecular shape with unimpeded amidoxime rotational freedom [1]. Computed molecular descriptors reinforce this distinction: the ortho isomer has a topological polar surface area (TPSA) and hydrogen-bond donor/acceptor count identical to the para isomer (3 HBD, 4 HBA) , but the spatial arrangement of these pharmacophoric features differs significantly, meaning that a receptor binding pocket optimized for the linear para isomer may not accommodate the bent geometry of the ortho isomer, and vice versa.

Regiochemistry Geometry
Class-level
Ortho vs. para substitution: identical MW (219.28), HBD (3), HBA (4), TPSA (~69.4 Ų); pharmacophoric spatial arrangement differs — bent ortho vs. linear para geometry
Binding-pose geometry may not transfer
Head-to-head target-binding data not available
regioisomer comparison hydrogen-bond donor/acceptor geometry target binding pose

4-Hydroxy Absence: Hydrogen-Bond and logD vs. HUHS015

The 4-hydroxypiperidine analog HUHS015 (CAS 1021235-49-3) differs from the target compound by a single hydroxyl substituent on the piperidine ring. This additional hydroxyl group increases the hydrogen-bond donor count from 3 to 4 and the acceptor count from 4 to 5, increases the molecular weight from 219.28 to 235.28 g·mol⁻¹, and reduces calculated logP by approximately 0.5–0.7 log units . The target compound (without the 4‑OH group) is more lipophilic and has fewer hydrogen-bonding interactions available for target engagement, which may be advantageous for targets with hydrophobic binding pockets or for applications requiring improved passive membrane permeability. Conversely, HUHS015's additional hydroxyl offers an extra handle for water-mediated interactions and may exhibit superior aqueous solubility .

Hydroxy Analog Profile
Data to verify
ΔMW +16 g·mol⁻¹; ΔHBD +1; ΔHBA +1; ΔcLogP ≈ −0.5 to −0.7 vs. HUHS015
Lipophilicity context may shift assay fit
Experimental logD not publicly reported
hydroxypiperidine analog lipophilicity differentiation hydrogen-bond donor capacity

1,2,4-Oxadiazole Synthesis: Orthogonal Building Block vs. Benzamidines

Amidoximes bearing piperidine substituents have been demonstrated to react with dicarboxylic acid anhydrides under mild conditions (NaOH/DMSO medium) to afford 1,2,4-oxadiazole-containing carboxylic acids in moderate to excellent yields . The ortho-piperidine substitution on the target compound provides a tertiary amine handle that is absent in simple benzamidoxime, enabling an additional dimension of structural elaboration—specifically, the piperidine nitrogen can be further functionalised (alkylation, acylation) after oxadiazole formation, whereas the unsubstituted benzamidoxime yields only a single point of diversification . Furthermore, the amidoxime group can undergo N‑/O‑acylation to modulate reactivity in mercury(II)-EDTA dehydrogenation reactions, a transformation that has been explicitly studied for 2-piperidinobenzamidoxime and shown to redirect reaction pathways toward hydrolysis or intramolecular aminoalkylation products depending on acylation pattern [1].

Synthetic Diversification
Reported
Amidoxime cyclisation with dicarboxylic anhydrides (NaOH/DMSO) yields 1,2,4-oxadiazole acids; piperidine tertiary amine retained for further alkylation/acylation — an orthogonal diversification vector absent in simple benzamidoxime
Supports orthogonal diversification review
N-/O-acylation modulates Hg-EDTA reaction pathways
1,2,4-oxadiazole synthesis amidoxime cyclisation heterocycle building block

Application Scenarios for N'-Hydroxy-2-piperidinobenzenecarboximidamide


Amidoxime Prodrug Design with Modulated mARC Kinetics

When designing amidoxime-based prodrugs intended for activation by the mitochondrial amidoxime reducing component (mARC), the ortho-piperidine substitution provides a steric handle to tune reduction rate independently of electronic effects. Research teams should prioritise this compound over unsubstituted benzamidoxime when the prodrug requires slower or tissue‑selective activation, as supported by the established mARC substrate structure-activity relationships [1].

Fragment-Based Screening with Metal-Chelating Benzamidoxime

The N-hydroxyamidine group in this compound serves as a metal-chelating warhead suitable for targeting metalloenzymes (e.g., HDACs, matrix metalloproteases). The ortho-piperidine ring introduces a steric shield that can confer selectivity for shallow versus deep metalloenzyme active sites, distinguishing it from unsubstituted benzamidoxime or para‑substituted regioisomers. Procurement for fragment libraries should specify the ortho isomer when selective metalloenzyme engagement is required [2].

Dual-Functional Building Block for 1,2,4-Oxadiazole Synthesis

Chemistry teams synthesising 1,2,4-oxadiazole libraries benefit from the target compound's ability to undergo amidoxime-to-oxadiazole cyclisation while retaining a piperidine tertiary amine that can be further derivatised. This dual functionality is absent in simple benzamidoxime (CAS 613-92-3), making the target compound the preferred building block when additional molecular complexity is desired in the final heterocyclic products .

HTS Follow-Up for 2-Piperidinobenzamidoxime Hits

This compound has been profiled in multiple PubChem BioAssay HTS campaigns, including screens against G-protein signaling regulators, opioid receptors, ADAM17, muscarinic M1 receptors, and furin . When confirmatory screening requires a pure, commercially available sample of the exact scaffold that produced a primary HTS hit, N'-hydroxy-2-piperidinobenzenecarboximidamide is the appropriate procurement choice. Substituting a regioisomer or des‑hydroxy analog risks loss of the screening hit confirmation.

Application
Selection Property
Validation Focus
Amidoxime prodrug activation studies
Ortho-piperidine steric modulation of mARC kinetics
mARC substrate SAR review
Metalloenzyme fragment screening
Steric-shielded metal-chelating amidoxime warhead
Metalloenzyme engagement context
1,2,4-Oxadiazole library synthesis
Dual-functional amidoxime-piperidine scaffold
Orthogonal diversification review
HTS hit confirmation studies
Scaffold-specific tool compound identity
Regioisomer and analog differentiation
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